molecular formula C17H23NO B11859917 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde CAS No. 52764-98-4

4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde

Cat. No.: B11859917
CAS No.: 52764-98-4
M. Wt: 257.37 g/mol
InChI Key: JFDOJXHCJRGBDD-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Compound Chemistry

Spirocyclic compounds are molecules containing at least two rings linked by a single common atom, known as the spiro atom. mdpi.com This arrangement imparts a distinct three-dimensional geometry, a desirable trait in drug design as it allows for more precise interactions with biological targets. mdpi.comacs.org The move from flat, aromatic structures to more saturated, three-dimensional molecules often leads to improved physicochemical and pharmacokinetic properties. nih.gov Consequently, spirocyclic scaffolds are increasingly utilized in the discovery of new drugs for a range of diseases, including neurological, infectious, and metabolic disorders, as well as cancer. clockss.org The introduction of a spirocyclic motif can enhance a drug candidate's potency, selectivity, and metabolic stability. nih.gov

Significance of the Azaspiro[5.5]undecane Scaffold in Organic Synthesis and Heterocyclic Chemistry

The azaspiro[5.5]undecane framework is a prominent heterocyclic scaffold found in a variety of biologically active compounds. This structural motif is a key component of the histrionicotoxins, a class of neurotoxic alkaloids isolated from the skin of dendrobatid poison frogs. clockss.org The synthesis of azaspiro[5.5]undecane derivatives has therefore been an active area of research, with numerous strategies developed for their construction. acs.orgclockss.org

Beyond its presence in natural products, the azaspiro[5.5]undecane core has been explored for its own therapeutic potential. For instance, derivatives of 3-azaspiro[5.5]undecane have been investigated for their ability to inhibit the M2 proton channel of the influenza A virus, a key target for antiviral drugs. medchemexpress.com The versatility of this scaffold makes it a valuable building block in the synthesis of complex molecular architectures for medicinal chemistry. acs.orgacs.org

Examples of Biologically Active Azaspiro[5.5]undecane Derivatives

CompoundBiological Activity
PerhydrohistrionicotoxinNeurotoxin, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors
3-Azaspiro[5.5]undecane hydrochlorideInhibitor of the influenza A virus M2 proton channel medchemexpress.com
3,9-Diazaspiro[5.5]undecane derivativesAntagonists of the GABA-A receptor soton.ac.uk

Role of the Benzaldehyde (B42025) Moiety as a Synthetic Handle and Functional Group

The benzaldehyde moiety is a versatile functional group in organic synthesis. The aldehyde group is highly reactive and can participate in a wide array of chemical transformations, making it an excellent "synthetic handle" for the construction of more complex molecules. wikipedia.org

Common reactions of the benzaldehyde group include its oxidation to a carboxylic acid, reduction to a benzyl (B1604629) alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. wikipedia.org These reactions allow for the introduction of diverse functional groups and the extension of the carbon skeleton.

In medicinal chemistry, benzaldehyde derivatives are themselves of interest for their biological activities. They have been investigated as inhibitors of enzymes such as tyrosinase and aldose reductase, the latter being implicated in diabetic complications. nih.govresearchgate.net The benzaldehyde unit can be a key pharmacophoric element, and its substitution pattern can be readily modified to optimize biological activity. mdpi.comnih.gov

Key Reactions of the Benzaldehyde Moiety

Reaction TypeReagentsProduct Functional Group
Oxidatione.g., KMnO4, CrO3Carboxylic Acid
Reductione.g., NaBH4, H2/PdAlcohol
Aldol CondensationKetone/Aldehyde, Acid/Base catalystα,β-Unsaturated Ketone/Aldehyde
Wittig ReactionPhosphonium ylideAlkene
Reductive AminationAmine, Reducing agent (e.g., NaBH(OAc)3)Amine

Overview of Research Trajectories for 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests its primary role as a versatile building block in drug discovery and materials science. The compound is commercially available, indicating its utility in synthesis. sigmaaldrich.com

Research trajectories for this compound can be inferred from the known chemistry of its constituent parts. The presence of the reactive aldehyde group allows for its use in the synthesis of a wide range of derivatives. For example, it could be used to create imines, oximes, hydrazones, or be subjected to olefination reactions to introduce new carbon-carbon bonds. These derivatives could then be screened for various biological activities.

Furthermore, research on closely related structures, such as 4-(3,9-diazaspiro[5.5]undec-3-yl)benzaldehyde, highlights the interest in this class of compounds. chemicalbook.com The diaza-analogue has been explored in the context of GABA-A receptor antagonists. soton.ac.uk It is plausible that this compound is being used in similar medicinal chemistry programs, where the spirocyclic portion provides a rigid, three-dimensional scaffold, and the benzaldehyde moiety allows for the introduction of various functionalities to modulate target binding and pharmacokinetic properties. The synthesis of libraries of compounds based on this scaffold for high-throughput screening is a likely application.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52764-98-4

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-(3-azaspiro[5.5]undecan-3-yl)benzaldehyde

InChI

InChI=1S/C17H23NO/c19-14-15-4-6-16(7-5-15)18-12-10-17(11-13-18)8-2-1-3-9-17/h4-7,14H,1-3,8-13H2

InChI Key

JFDOJXHCJRGBDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCN(CC2)C3=CC=C(C=C3)C=O

Origin of Product

United States

Synthetic Methodologies for 4 3 Azaspiro 5.5 Undec 3 Yl Benzaldehyde

Strategies for Azaspiro[5.5]undecane Core Construction

The synthesis of the azaspiro[5.5]undecane core, the central structural feature of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde, is a significant challenge in organic synthesis. Researchers have developed a variety of strategic approaches to build this complex spirocyclic system, often focusing on efficiency, and stereocontrol. These strategies can be broadly categorized by the key bond-forming reactions used to construct the dual-ring system.

Cyclization Reactions in the Formation of the Azaspiro[5.5]undecane Ring System

Cyclization reactions are fundamental to the synthesis of the azaspiro[5.5]undecane framework, enabling the formation of one or both of the constituent rings in a single or sequential manner. These methods involve the formation of new carbon-carbon or carbon-nitrogen bonds to close a linear or macrocyclic precursor into the desired spirocyclic architecture.

Intramolecular cyclizations represent a powerful strategy for constructing the azaspiro[5.5]undecane skeleton, leveraging precursors where the reacting functionalities are tethered within the same molecule. This proximity often facilitates the ring-closing process, leading to efficient and sometimes stereoselective outcomes.

One notable approach involves a Rhodium(II)-catalyzed denitrogenative intramolecular transannulation. researchgate.net In this method, 4-methoxycyclohexa-2,5-dienone tethered N-sulfonyl-1,2,3-triazoles are used as substrates to produce diversified 1-azaspiro[5.5]undecane derivatives in moderate to good yields under mild conditions. researchgate.net The proposed mechanism proceeds through the formation of an oxonium ylide intermediate. researchgate.net

Another strategy is the reductive cyclization of cyanoalkylsulfonyl fluorides. This one-pot method involves the reduction of a nitrile group, followed by the intramolecular sulfonylation of the resulting amino group, to yield spirocyclic sultams. nih.gov While this produces a sulfur-containing analogue, the underlying principle of intramolecular ring formation from a functionalized precursor is a relevant strategy for spirocycle synthesis. nih.gov A Prins cascade cyclization has also been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating another pathway for intramolecular ring closure to form related spiro systems. nih.govfigshare.com

Intramolecular Cyclization Method Key Reactants/Catalysts Resulting Core Structure Key Features
Denitrogenative Transannulation4-methoxycyclohexa-2,5-dienone tethered N-sulfonyl-1,2,3-triazoles, Rh(II) catalyst1-Azaspiro[5.5]undecaneProceeds via an oxonium ylide intermediate under mild conditions. researchgate.net
Reductive CyclizationCyanoalkylsulfonyl fluorides, NaBH₄, NiCl₂·6H₂OSpirocyclic γ-sultamsOne-pot reaction involving nitrile reduction followed by intramolecular sulfonylation. nih.gov
Prins Cascade CyclizationN-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide, Aldehydes1,9-Dioxa-4-azaspiro[5.5]undecaneForms spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. nih.gov

A highly effective stereocontrolled route to the azaspiro[5.5]undecane ring system employs a cascade reaction involving a conjugate addition followed by a 1,3-dipolar cycloaddition. acs.orgacs.orgfigshare.com This strategy utilizes a 1,3-dipolar compound, such as a nitrone, which reacts with a dipolarophile like an alkene or alkyne to form a five-membered heterocyclic ring in a process known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.orgnih.gov

In a specific application, the reaction of a cyclohexanone oxime with 2,3-bis(phenylsulfonyl)-1,3-butadiene initiates the cascade. acs.orgacs.org The process begins with the conjugate addition of the oxime onto the diene, which acts as a Michael acceptor. This is followed by a proton transfer that creates a transient nitrone intermediate. This nitrone then undergoes a subsequent intramolecular 1,3-dipolar cycloaddition with the tethered vinyl sulfone, which acts as the dipolarophile. acs.org This sequence results in the formation of a bicyclic isoxazolidine cycloadduct in high yield. acs.orgacs.orgfigshare.com The final step to unveil the azaspiro[5.5]undecane core is a reductive nitrogen-oxygen bond cleavage of the cycloadduct, typically achieved using reagents like 5% Na/Hg. acs.orgacs.org This powerful cascade reaction has been successfully applied to the formal total synthesis of perhydrohistrionicotoxin. acs.orgfigshare.com

Transition-metal catalysis offers efficient and selective methods for constructing complex molecular architectures like the azaspiro[5.5]undecane core. mdpi.com These catalysts can enable transformations that are otherwise difficult to achieve, often proceeding with high selectivity under mild conditions. mdpi.com

Several transition metals have been employed in the synthesis of azaspirocycles:

Rhodium(II): Rh(II) catalysts are effective in promoting a denitrogenative intramolecular transannulation of N-sulfonyl-1,2,3-triazoles that are tethered to a 4-methoxycyclohexa-2,5-dienone. This reaction provides a direct route to 3-methoxy-1-tosyl-1-azaspiro[5.5]undecanes. researchgate.net

Mercury(II): Hg(OTf)₂ has been used to catalyze a cycloisomerization reaction that forms the 1-azaspiro[5.5]undecane skeleton in a single step from linear substrates. The proposed mechanism involves an initial 6-exo-dig intramolecular oxymercuration, followed by a Petasis-Ferrier-type cyclization. researchgate.net

Iron: Iron-mediated diastereoselective spiroannelations of arylamines have been shown to control regioselectivity, leading to either 1-aza- or 3-azaspiro[5.5]undecanes. tu-dresden.de

Catalyst System Reaction Type Substrate Type Key Outcome/Mechanism
Rhodium(II) AcetateIntramolecular TransannulationN-sulfonyl-1,2,3-triazoles tethered to a cyclohexadienoneDenitrogenative cyclization via an α-imino rhodium carbene. researchgate.net
Mercury(II) TriflateCycloisomerizationLinear aminoketalsOne-step synthesis via oxymercuration and Petasis-Ferrier-type cyclization. researchgate.net
Iron(III) ChlorideSpiroannelationArylaminesRegioselectivity control in the formation of 1-aza vs. 3-azaspiro[5.5]undecanes. tu-dresden.de

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. rsc.org This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity, making it well-suited for the construction of spirocyclic systems. rsc.orgscilit.comresearchgate.net

A two-step diastereoselective methodology based on a multicomponent aza-Diels–Alder reaction has been developed to create novel spiro-heterocyclic frameworks. rsc.org By using previously unexplored cyclic ketones, heterocyclic amines, and cyclopentadiene derivatives, this method provides access to unique spirocyclic systems. rsc.org The development of catalytic stereoselective MCRs has been a significant focus, with both organocatalytic and transition-metal-based systems being used to synthesize various spiro compounds with good to excellent stereoselectivity. scilit.comresearchgate.net For example, a highly diastereoselective four-component reaction using rare-earth metal salts has been reported for the synthesis of spirocyclopropyl oxindoles. acs.org

Stereoselective Approaches to Azaspiro[5.5]undecane Architectures

Controlling the three-dimensional arrangement of atoms is a critical aspect of synthesizing complex molecules like azaspiro[5.5]undecanes, particularly those found in natural products. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities.

Several of the methodologies used to construct the azaspiro[5.5]undecane core incorporate excellent stereocontrol:

Cascade Reactions: The conjugate addition/dipolar cycloaddition cascade is an efficient stereocontrolled route to the spirocyclic system. acs.orgacs.orgfigshare.com The stereochemistry of the conjugate addition step can be controlled by factors such as A(1,3)-strain in the substrate, which directs the incoming nucleophile to attack from a specific face. acs.orgacs.org

Double Michael Addition: A stereoselective synthesis of diazaspiro[5.5]undecane derivatives has been achieved through a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diarylidene acetones. researchgate.net X-ray crystallographic studies of the products confirmed that the cyclohexanone unit of the spirocycle adopts a stable chair conformation. researchgate.net

Chiral Pool Synthesis: An enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system has been accomplished starting from D(+)-Glucose, a readily available chiral starting material. crossref.org

Asymmetric Synthesis: Highly efficient routes for the asymmetric synthesis of the 1,8-diazaspiro[5.5]undecane system have been developed from 2-cyano-6-phenyloxazolopiperidine. The key step involves the generation of an imine salt followed by an in-situ intramolecular nucleophilic alkylation. researchgate.net

These stereoselective approaches are crucial for accessing specific isomers of azaspiro[5.5]undecane-containing compounds for biological evaluation and for the total synthesis of complex natural products.

Diastereoselective Synthesis

The diastereoselective synthesis of substituted 3-azaspiro[5.5]undecane systems can be approached through several methodologies, primarily focusing on controlling the stereochemistry of newly formed chiral centers. While specific diastereoselective syntheses leading directly to this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from the synthesis of related diazaspiro[5.5]undecane derivatives. One such approach involves a base-promoted [5+1] double Michael addition reaction. In this method, derivatives of diaryldivinylketones react with N,N-dimethyl barbituric acid in the presence of a base like diethylamine. This cascade cyclization has been shown to produce 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives in high yields. The stereoselectivity of these reactions is influenced by the substitution pattern of the reactants and the reaction conditions, with the cyclohexanone unit of the resulting spirocycles often adopting a chair conformation.

Another strategy that can be employed for diastereoselective synthesis involves the cyclization of chiral non-racemic bicyclic and tricyclic oxylactams. These can be diastereoselectively cyclized in the presence of an acid to yield spiro[cyclohexane-1,2′-pyrrolidin]-5-ones and spiro[cyclohexane-1,1′-isoindolin]-3-ones. The diastereoselectivity in these reactions is often high and is dependent on the starting material's inherent chirality.

A representative approach to diastereoselective synthesis is summarized in the table below, based on the synthesis of related diazaspiro[5.5]undecane derivatives.

Reactant 1Reactant 2Catalyst/ReagentProductDiastereomeric Ratio (d.r.)Yield
N,N-dimethyl barbituric acidDiaryldivinylketoneDiethylamine2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativeNot SpecifiedHigh
N-(2-hydroxy-1(R)-phenylethyl)-succinimideFormic Acid-spiro[cyclohexane-1,2′-pyrrolidin]-5-one derivativeHighNot Specified
Enantioselective Synthesis

Enantioselective synthesis of 3-azaspiro[5.5]undecane derivatives can be achieved through several key strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One documented approach for the asymmetric synthesis of a 1,8-diazaspiro[5.5]undecane system involves the use of a chiral auxiliary. For instance, an Evans oxazolidinone chiral auxiliary has been successfully employed in the asymmetric synthesis of a substituted 3,9-diazaspiro[5.5]undecane. wikipedia.org Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed. google.com

Rhodium-catalyzed asymmetric cyclopropanation represents another powerful method for the enantioselective synthesis of azaspiro compounds. masterorganicchemistry.com Although this has been demonstrated for azaspiro[n.2]alkanes, the principle can be extended to the synthesis of chiral 3-azaspiro[5.5]undecane precursors. In this methodology, a chiral dirhodium tetracarboxylate catalyst facilitates the enantioselective cyclopropanation of exocyclic olefins with donor/acceptor carbenes, leading to the formation of spirocyclopropanes with high enantiomeric excess (ee). masterorganicchemistry.com

Furthermore, enantioselective synthesis can commence from a chiral starting material. For example, an enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system, relevant to histrionicotoxin alkaloids, has been achieved starting from D(+)-glucose.

The table below illustrates some approaches to enantioselective synthesis of related azaspiro compounds.

MethodChiral SourceReactantsProductEnantiomeric Excess (ee)
Chiral AuxiliaryEvans OxazolidinoneNot Specified1- and 5-substituted 3,9-diazaspiro[5.5]undecaneNot Specified
Catalytic Asymmetric CyclopropanationChiral Rhodium CatalystExocyclic Olefin, Donor/Acceptor CarbeneAzaspiro[n.2]alkaneUp to 99%
Chiral Pool SynthesisD(+)-GlucoseD(+)-Glucose derived intermediates1-Azaspiro[5.5]undecane derivativeNot Specified

Introduction and Functionalization of the Benzaldehyde (B42025) Unit

Methodologies for Attaching the Benzaldehyde Moiety to the Azaspiro[5.5]undecane System

The formation of the C-N bond between the 3-azaspiro[5.5]undecane nitrogen and the phenyl ring of the benzaldehyde is a crucial step in the synthesis of the target compound. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for this purpose. wikipedia.org This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org The efficiency of the Buchwald-Hartwig amination has been well-established for a wide range of substrates, allowing for the formation of aryl amines under relatively mild conditions. wikipedia.org

Another classical method for forming this C-N bond is the Ullmann condensation. This copper-catalyzed reaction typically involves the coupling of an amine with an aryl halide at elevated temperatures. While effective, the Ullmann condensation often requires harsher reaction conditions compared to the palladium-catalyzed methods.

Synthesis via Pre-functionalized Benzaldehyde Derivatives

A common and efficient strategy for the synthesis of this compound involves the use of pre-functionalized benzaldehyde derivatives. This approach directly installs the benzaldehyde moiety onto the azaspiro[5.5]undecane core.

The Buchwald-Hartwig amination is particularly well-suited for this strategy, utilizing a halo-substituted benzaldehyde as the coupling partner for 3-azaspiro[5.5]undecane. For example, 4-bromobenzaldehyde or 4-iodobenzaldehyde can be reacted with 3-azaspiro[5.5]undecane in the presence of a palladium catalyst, a suitable phosphine ligand, and a base to yield the desired product. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

AzaspirocycleAryl HalideCatalyst System (Catalyst + Ligand)BaseProduct
3-Azaspiro[5.5]undecane4-BromobenzaldehydePd(OAc)₂ + Buchwald Ligand (e.g., SPhos)NaOtBu or K₃PO₄This compound
3-Azaspiro[5.5]undecane4-FluorobenzaldehydeNot typically used in Buchwald-HartwigStrong BaseThis compound

Nucleophilic aromatic substitution (SNAr) can also be employed, particularly with highly activated aryl halides such as 4-fluorobenzaldehyde, where the fluorine atom is activated by the electron-withdrawing aldehyde group. This reaction is typically carried out in a polar aprotic solvent in the presence of a base.

Derivatization from Precursors (e.g., Alcohols, Nitriles, Halides)

An alternative synthetic route involves the initial attachment of a precursor to the benzaldehyde moiety to the azaspiro[5.5]undecane ring, followed by a subsequent chemical transformation to unmask the aldehyde functionality. This multi-step approach can be advantageous if the aldehyde group is incompatible with the conditions of the C-N bond-forming reaction.

From Alcohols: The synthesis can proceed via the corresponding benzyl (B1604629) alcohol, (4-(3-Azaspiro[5.5]undec-3-yl)phenyl)methanol. This intermediate can be prepared by the methods described in section 2.2.2, for example, by coupling 3-azaspiro[5.5]undecane with 4-bromobenzyl alcohol. The resulting alcohol is then oxidized to the aldehyde. A variety of mild oxidizing agents can be used for this transformation, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP), to avoid over-oxidation to the carboxylic acid.

From Nitriles: Another common precursor is the corresponding benzonitrile, 4-(3-Azaspiro[5.5]undec-3-yl)benzonitrile. This intermediate can be synthesized by coupling 3-azaspiro[5.5]undecane with 4-bromobenzonitrile. The nitrile group can then be reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comadichemistry.com This method is particularly useful as it provides a direct route to the aldehyde from the nitrile in a single step. masterorganicchemistry.com

From Halides: A benzyl halide precursor, such as 4-(3-azaspiro[5.5]undec-3-yl)benzyl bromide, can also be utilized. This intermediate can be converted to the aldehyde through various methods, including the Sommelet reaction or by reaction with a protected aldehyde equivalent followed by deprotection.

The following table outlines the conversion of various precursors to the final benzaldehyde product.

Precursor CompoundReagentProduct
(4-(3-Azaspiro[5.5]undec-3-yl)phenyl)methanolMnO₂ or PCCThis compound
4-(3-Azaspiro[5.5]undec-3-yl)benzonitrileDIBAL-HThis compound
4-(3-Azaspiro[5.5]undec-3-yl)benzyl bromideSommelet Reaction ReagentsThis compound

Reactivity and Chemical Transformations of 4 3 Azaspiro 5.5 Undec 3 Yl Benzaldehyde

Reactions at the Aldehyde Functionality of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde

The aldehyde group in this compound is a primary site for chemical reactions, particularly nucleophilic additions and condensation reactions. These transformations allow for the extension of the molecule's carbon skeleton and the introduction of new functional groups.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon electrophilic and thus a target for nucleophiles.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. libretexts.org The pH of the reaction medium is crucial; it should be acidic enough to protonate the hydroxyl group of the intermediate for elimination as water, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. libretexts.org Imines derived from aromatic aldehydes, such as the title compound, tend to be more stable and easier to isolate compared to those from aliphatic aldehydes. masterorganicchemistry.com

The general reaction is as follows:

Reaction Scheme for Imine Formation

R-NH₂ + O=CH-Ar → R-N=CH-Ar + H₂O

(where Ar is the 4-(3-Azaspiro[5.5]undec-3-yl)phenyl group)

This reaction is fundamental in the synthesis of various nitrogen-containing compounds and has been explored with a wide range of amines. researchgate.netnih.gov

Reductive amination is a powerful method for the synthesis of amines. masterorganicchemistry.com This process involves the in-situ formation of an imine from this compound and an amine, which is then immediately reduced to the corresponding amine. A key advantage of this method is that it avoids the problem of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comredalyc.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) in the presence of the aldehyde. masterorganicchemistry.com

Reaction Scheme for Reductive Amination

O=CH-Ar + R-NH₂ --[Reducing Agent]--> R-NH-CH₂-Ar

(where Ar is the 4-(3-Azaspiro[5.5]undec-3-yl)phenyl group)

A study on the reductive amination of various aldehydes and anilines using NaBH₄ in the presence of a cation exchange resin (DOWEX®50WX8) demonstrated high to excellent yields of the corresponding secondary amines. redalyc.org This method offers the advantages of shorter reaction times and an easy work-up procedure. redalyc.org

This compound can undergo nucleophilic addition with hydrogen cyanide (HCN) to form a cyanohydrin. openstax.org This reaction is typically base-catalyzed, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. openstax.orglibretexts.org The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. libretexts.orgyoutube.com

The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin product. openstax.org For practical and safety reasons, HCN is often generated in situ by adding a strong acid to a mixture of sodium or potassium cyanide and the aldehyde. libretexts.org

The formed cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to synthesize a variety of other compounds. openstax.org

Reactant Reagent Product
This compoundHCN, Base (e.g., KCN)2-Hydroxy-2-(4-(3-azaspiro[5.5]undec-3-yl)phenyl)acetonitrile

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of this compound. libretexts.org This reaction is a fundamental carbon-carbon bond-forming reaction, leading to the formation of a secondary alcohol after an acidic workup.

The reaction proceeds via the nucleophilic attack of the carbanion-like carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org This forms a tetrahedral magnesium or lithium alkoxide intermediate, which is then protonated during the workup to yield the alcohol.

Reactant Reagent Intermediate Final Product (after workup)
This compoundR-MgX (Grignard)Magnesium Alkoxide1-(4-(3-Azaspiro[5.5]undec-3-yl)phenyl)-1-alkanol
This compoundR-Li (Organolithium)Lithium Alkoxide1-(4-(3-Azaspiro[5.5]undec-3-yl)phenyl)-1-alkanol

It is important to note that these reagents are also strong bases and will react with any acidic protons present in the reaction mixture. libretexts.org

Condensation Reactions

Condensation reactions of this compound with various nucleophiles, particularly those containing active methylene (B1212753) groups, can lead to the formation of new carbon-carbon double bonds. These reactions are often base-catalyzed and proceed through an aldol-type condensation mechanism followed by dehydration.

For instance, the reaction with compounds like malonic acid (Knoevenagel condensation) or its derivatives would yield a substituted cinnamic acid derivative. Similarly, condensation with ketones containing α-hydrogens (Claisen-Schmidt condensation) would result in the formation of α,β-unsaturated ketones.

The study of condensation reactions of substituted benzaldehydes with various amines has shown the formation of stable hemiaminals and Schiff bases. mdpi.comnih.gov The nature of the substituents on the benzaldehyde (B42025) and the reaction conditions, such as solvent polarity and temperature, can influence the product distribution between the hemiaminal and the Schiff base. mdpi.com

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to valuable synthetic intermediates.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid can be achieved using a variety of oxidizing agents. A common and effective method involves the use of potassium permanganate (B83412) (KMnO₄) in a basic solution. d-nb.infonih.gov The reaction proceeds by the attack of the permanganate ion on the aldehyde, leading to the formation of a manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the corresponding carboxylate salt. Acidification of the reaction mixture then affords the final carboxylic acid product, 4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid. Other oxidizing agents such as chromium trioxide (CrO₃) in acidic conditions can also be employed. beilstein-journals.org

Reduction: The reduction of the aldehyde to a primary alcohol, [4-(3-Azaspiro[5.5]undec-3-yl)phenyl]methanol, is typically accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation, capable of reducing aldehydes and ketones without affecting other functional groups like esters or the tertiary amine. nih.govmasterorganicchemistry.comresearchgate.netlibretexts.org The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated during workup to yield the alcohol. numberanalytics.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but its lower selectivity requires careful control of reaction conditions to avoid unwanted side reactions. libretexts.orgharvard.edu

Table 1: Oxidation and Reduction of this compound

TransformationReagent(s)Product
Oxidation1. KMnO₄, NaOH, H₂O, heat; 2. H₃O⁺4-(3-Azaspiro[5.5]undec-3-yl)benzoic acid
ReductionNaBH₄, CH₃OH[4-(3-Azaspiro[5.5]undec-3-yl)phenyl]methanol

Transformations Involving the Azaspiro[5.5]undecane Nitrogen Atom

The tertiary nitrogen atom in the azaspiro[5.5]undecane ring is a nucleophilic center and can participate in a variety of chemical reactions, leading to the formation of new C-N bonds and the synthesis of diverse amine derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides. acsgcipr.org This S_N2 reaction involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. nrochemistry.comlibretexts.org The reactivity of the alkyl halide plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or DMF often favoring the reaction. acsgcipr.org

N-Acylation: N-acylation of the azaspiro[5.5]undecane nitrogen can be achieved using acylating agents like acyl chlorides or acid anhydrides. organic-chemistry.org This reaction proceeds through a nucleophilic addition-elimination mechanism, where the nitrogen atom attacks the carbonyl carbon of the acylating agent. beilstein-journals.org The subsequent elimination of a leaving group (e.g., chloride) leads to the formation of an N-acyl derivative. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Table 2: N-Alkylation and N-Acylation of the Azaspiro[5.5]undecane Nitrogen

ReactionReagent(s)Product Type
N-AlkylationAlkyl halide (e.g., CH₃I)Quaternary ammonium salt
N-AcylationAcyl chloride (e.g., CH₃COCl), baseN-Acyl derivative

Formation of Amine Derivatives

Reductive amination provides a powerful method for forming new C-N bonds and synthesizing a wide array of amine derivatives from this compound. masterorganicchemistry.com This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, respectively. nih.govsigmaaldrich.com This intermediate is then reduced in situ to the corresponding amine. synarchive.comorganic-chemistry.org

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com The reaction conditions are generally mild, and a wide variety of amines can be used, leading to the synthesis of a diverse library of substituted amine derivatives.

Modifications of the Spirocyclic Ring System

The spiro[5.5]undecane framework, while generally stable, can undergo specific chemical transformations to alter its ring structure or introduce new functional groups.

Ring Expansion and Contraction Strategies

Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. d-nb.infolibretexts.orgsynarchive.comwikipedia.orgresearchgate.net This reaction could potentially be applied to a derivative of the target molecule where one of the cyclohexane (B81311) rings is functionalized with a ketone. The process involves the conversion of the ketone to a β-amino alcohol, followed by treatment with nitrous acid to generate a diazonium salt. Subsequent rearrangement leads to the expanded ring system.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of α-halo ketones. nrochemistry.comwikipedia.orgscienceinfo.comyoutube.com If a derivative of this compound containing an α-haloketone on one of the cyclohexane rings were synthesized, treatment with a base could induce a ring contraction to a spiro[4.5]decane system. The reaction proceeds through a cyclopropanone (B1606653) intermediate.

Functionalization of the Spirocyclic Carbon Framework

Introducing functional groups onto the spirocyclic carbon framework of this compound can lead to novel derivatives with altered physicochemical properties.

Recent advances in C-H activation chemistry offer promising strategies for the direct functionalization of unactivated C(sp³)-H bonds. nih.gov Transition metal catalysis, particularly with rhodium or palladium, has been shown to be effective for the C-H functionalization of various cyclic and acyclic alkanes. While specific applications to the azaspiro[5.5]undecane system are still emerging, these methods hold the potential for the regioselective introduction of functional groups such as aryl, alkyl, or heteroatom-containing moieties onto the cyclohexane rings of the spirocyclic core. Such transformations would provide access to a new chemical space and enable the exploration of structure-activity relationships for derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation of 4 3 Azaspiro 5.5 Undec 3 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environment, and their connectivity. For this molecule, one would expect to see distinct signals for the aldehyde proton (-CHO), the protons on the benzene (B151609) ring, and the protons of the spirocyclic undecane (B72203) system. The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the azaspiro[5.5]undecane moiety would show complex multiplets in the aliphatic region of the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. Key expected signals would include the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically around 190 ppm), several signals for the aromatic carbons, and distinct signals for the carbons of the spirocyclic system, including the spiro carbon atom. docbrown.info

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals, especially for the complex spirocyclic structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, helping to trace the connectivity within the cyclohexane (B81311) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the benzaldehyde (B42025) moiety to the azaspiro[5.5]undecane ring via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximity of protons, helping to confirm the three-dimensional structure of the spirocyclic system.

Solid-State NMR Spectroscopy for Structural Insights

No data regarding solid-state NMR analysis of this compound is available. This technique could provide information about the molecular structure and packing in the crystalline state, which may differ from the structure in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum is used to identify the functional groups present in a molecule. For 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde, the most characteristic absorption bands would be:

A strong C=O (carbonyl) stretch from the aldehyde group, typically appearing in the region of 1700-1680 cm⁻¹.

C-H stretching vibrations from the aldehyde group, often seen as a pair of peaks around 2850 and 2750 cm⁻¹.

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region.

C-N stretching from the tertiary amine.

C-H stretching and bending vibrations from the aliphatic spirocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (C₁₇H₂₃NO, exact mass: 257.17796 g/mol ).

Key fragmentation patterns for aromatic aldehydes often include the loss of a hydrogen atom (M-1) to form a stable acylium ion, or the loss of the entire formyl group (M-29). docbrown.infomiamioh.edu

Fragmentation of the spirocyclic system would also produce a characteristic set of fragment ions.

Without access to experimental spectra, detailed data tables and in-depth analysis of research findings for this compound cannot be generated.

In-depth Analysis of this compound Reveals Data Scarcity in Public Domain

A comprehensive review of available scientific literature and crystallographic databases indicates a significant lack of publicly accessible X-ray diffraction data for the chemical compound this compound and its derivatives. This absence of experimental structural information prevents a detailed discussion on its single-crystal X-ray diffraction and a comparative analysis with computational models.

Despite the confirmed existence of this compound, as evidenced by its listing in chemical supplier catalogs and databases, in-depth structural characterization through X-ray crystallography does not appear to be available in the public domain. Consequently, the creation of a detailed article focusing on its specific crystallographic features, as requested, cannot be fulfilled at this time.

The investigation into the crystal structure of chemical compounds is fundamental to understanding their physical and chemical properties. X-ray diffraction, particularly single-crystal X-ray diffraction, stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides crucial data, including unit cell dimensions, space group, bond lengths, and bond angles, which are essential for a complete structural elucidation.

For the specified compound, this compound, the outline for a detailed article included sections on its single-crystal X-ray diffraction and a correlation of these experimental findings with computational geometries. However, without the foundational experimental crystallographic data, these sections cannot be developed with the required scientific accuracy and detail.

While information exists for structurally related but distinct molecules, such as other azaspiro[5.5]undecane derivatives, this information cannot be extrapolated to accurately describe the specific crystallographic parameters of this compound. The substitution pattern on the benzaldehyde ring and the specific nature of the spirocyclic system are critical determinants of the crystal packing and molecular geometry.

Therefore, until experimental X-ray diffraction studies on this compound are conducted and the results are made publicly available, a comprehensive and scientifically rigorous article on its crystallographic characterization remains unachievable.

Computational Chemistry and Theoretical Investigations of 4 3 Azaspiro 5.5 Undec 3 Yl Benzaldehyde

Density Functional Theory (DFT) Calculations

No published studies were found that specifically detail DFT calculations for 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde. Consequently, data on its electronic structure, reactivity descriptors, and MESP mapping are not available.

There is no available research detailing the HOMO-LUMO energy gap or other FMO-related properties for this compound.

Information regarding global and local reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, has not been reported for this molecule.

No MESP maps for this compound have been published, which would otherwise provide insight into its electrophilic and nucleophilic sites.

Molecular Dynamics (MD) Simulations

There are no available MD simulation studies for this compound.

Specific research on the conformational landscape and dynamics of this compound is not present in the scientific literature.

The influence of different solvents on the structure and behavior of this compound has not been investigated via MD simulations in any available study.

Reaction Mechanism Studies and Transition State Analysis

Theoretical investigations into the reaction mechanisms involving this compound would offer profound insights into its chemical reactivity. The presence of the benzaldehyde (B42025) moiety suggests a variety of potential reactions for which computational analysis would be highly valuable. These include nucleophilic additions to the carbonyl group, condensation reactions, and oxidations.

Reaction mechanism studies are typically performed using quantum chemical methods, such as Density Functional Theory (DFT). These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the kinetics of the reaction.

For instance, in a hypothetical reaction such as a condensation reaction, computational analysis would elucidate the stepwise process. This would involve the initial formation of an intermediate, followed by a dehydration step. Theoretical calculations would provide the geometries of all intermediates and transition states, as well as their relative energies. This information is vital for understanding the reaction's feasibility and for optimizing reaction conditions.

A key output of these studies is the activation energy (Ea), which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction. By comparing the activation energies of different possible reaction pathways, chemists can predict the most likely outcome of a reaction.

Table 1: Illustrative Data from a Hypothetical Transition State Analysis for a Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters of Transition State
Step 1: Nucleophilic Attack Reactants0.0-
Transition State 1 (TS1)+15.2C-Nu bond forming (2.1 Å), C=O bond elongating (1.4 Å)
Intermediate 1-5.8Tetrahedral carbon formed
Step 2: Proton Transfer Intermediate 1-5.8-
Transition State 2 (TS2)+8.5O-H bond forming (1.5 Å), Nu-H bond breaking (1.6 Å)
Intermediate 2-12.1Hydroxyl group formed
Step 3: Dehydration Intermediate 2-12.1-
Transition State 3 (TS3)+25.7C-O bond breaking (1.9 Å), C=C bond forming (1.8 Å)
Products-2.5Conjugated system formed

Note: This table is a hypothetical representation to illustrate the type of data generated from computational reaction mechanism studies. The values are not based on actual experimental or calculated data for this specific molecule.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. This method is instrumental in predicting the binding affinity and mode of action of potential drug candidates.

The process of molecular docking begins with the three-dimensional structures of both the ligand and the protein receptor. The conformational space of the ligand is explored to find the orientation that results in the most favorable binding energy, often calculated using a scoring function. These scoring functions estimate the free energy of binding and typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Given the structural features of this compound, which combines a reactive aldehyde group with a bulky, non-planar spirocyclic system, it could be hypothesized to interact with a variety of protein targets. For example, derivatives of benzaldehyde have been investigated for their potential as inhibitors of various enzymes. bohrium.comnih.gov

Ligand-receptor interaction modeling provides a detailed visualization of how the ligand sits (B43327) within the protein's active site. This allows researchers to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing contacts with the ligand. This information is invaluable for structure-activity relationship (SAR) studies, where the chemical structure of a lead compound is systematically modified to improve its potency and selectivity. For instance, molecular docking studies on similar benzaldehyde derivatives have been used to guide the synthesis of potential anticancer agents by targeting specific proteins like VEGFR2. bohrium.com

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study of this compound

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting ResiduesType of Interaction
Hypothetical Kinase A -8.55.2 µMASP-145Hydrogen Bond with aldehyde oxygen
PHE-89Pi-Pi Stacking with benzene (B151609) ring
LEU-34, VAL-42Hydrophobic interaction with spirocycle
Hypothetical Oxidase B -7.215.8 µMARG-210Hydrogen Bond with aldehyde oxygen
TYR-150Pi-Pi Stacking with benzene ring
ILE-198, ALA-201Hydrophobic interaction with spirocycle

Note: This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies. The values and interacting residues are not based on actual experimental or calculated data for this specific molecule.

Advanced Applications of 4 3 Azaspiro 5.5 Undec 3 Yl Benzaldehyde in Chemical Sciences

Catalysis and Organocatalysis

Role in Enzyme Mimicry and Biomimetic Catalysis:There are no published findings on the application of 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde in the field of enzyme mimicry or biomimetic catalysis.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Advanced Applications

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific applications of the chemical compound This compound in materials science and chemical sensing, as outlined in the requested article structure, are not publicly available at this time. Extensive queries have failed to identify any published studies detailing its incorporation into polymeric architectures, its use in the fabrication of responsive materials, or its role in the design of molecular sensors.

The requested article aimed to explore the advanced applications of this specific compound in chemical sciences, with a focused look at its role in the development of functional materials and chemoresponsive systems. The intended structure included sections on its integration into polymers, the creation of responsive materials, and the design and function of chemical sensors based on this molecule.

Therefore, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible. The absence of detailed research findings, including data on polymeric structures, responsive material properties, and analyte detection via spectroscopic changes, prevents a comprehensive discussion on these topics as they relate specifically to this compound.

Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific data required to populate the advanced application sections as requested.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The progression of organic synthesis is increasingly driven by the need for efficiency, cost-effectiveness, and environmental responsibility. Future research on 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde will likely prioritize the development of novel and sustainable synthetic methodologies over classical, multi-step approaches.

Key areas of focus include:

Multicomponent and Domino Reactions: Shifting from traditional stepwise synthesis to one-pot methodologies like multicomponent domino reactions represents a significant leap in efficiency. mdpi.comnih.gov These reactions, which form several bonds in a single operation without isolating intermediates, reduce solvent waste, save time, and often lead to high yields. mdpi.comliberty.edu The synthesis of spiro compounds, in particular, has benefited from this approach, utilizing strategies like the Knoevenagel/Michael/cyclization cascade. mdpi.comnih.gov Future work could devise a multicomponent strategy that assembles the this compound scaffold from simpler, readily available starting materials.

Green Chemistry Approaches: The principles of green chemistry are expected to be central to new synthetic designs. This includes the use of environmentally benign solvents like water or ethanol, microwave-assisted synthesis to reduce reaction times, and the application of organocatalysts or recyclable phase transfer catalysts. utrgv.edutandfonline.comoiccpress.comoiccpress.com For instance, microwave irradiation has been successfully used in the synthesis of other spiro derivatives, offering a faster and high-yielding alternative to conventional heating. mdpi.comutrgv.edu

Catalytic Innovations: The exploration of novel catalytic systems is crucial. Palladium-catalyzed reactions, for example, have been instrumental in constructing azaspirocycles through dearomative azaspirocyclization. acs.org Future routes might explore rhodium-catalyzed cycloisomerization or other transition-metal-catalyzed processes to build the spirocyclic core with high selectivity. acs.org The development of enzymatic or biocatalytic methods, which operate under mild conditions with high stereoselectivity, also presents a promising frontier for the sustainable synthesis of chiral azaspiro[2.y]alkanes. chemrxiv.orgacs.org

Synthetic StrategyKey AdvantagesPotential Application to this compound
Multicomponent Reactions High atom economy, reduced waste, shorter reaction times. mdpi.comliberty.eduOne-pot synthesis from simple precursors to rapidly assemble the core structure.
Microwave-Assisted Synthesis Accelerated reaction rates, higher yields, improved purity. utrgv.eduoiccpress.comFaster formation of the azaspirocyclic ring system.
Green Catalysts Use of non-toxic, recyclable catalysts (e.g., ionic liquids, organocatalysts). nih.govtandfonline.comAn environmentally friendly alternative to traditional acid/base catalysts.
Advanced Metal Catalysis High efficiency and selectivity in complex bond formations. acs.orgConvergent synthesis through methods like dearomative azaspirocyclization.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally benign. chemrxiv.orgacs.orgEnantioselective synthesis of specific stereoisomers of the azaspirocycle.

Exploration of Unconventional Reactivity Profiles

The reactivity of this compound is largely dictated by its two primary functional components: the aromatic aldehyde and the tertiary amine within the spirocycle. Future research will likely move beyond predictable transformations to uncover novel and unconventional reaction pathways.

Aldehyde Group Transformations: While standard aldehyde chemistry (e.g., oxidation, reduction, imine formation) is well-established, there is an opportunity to use this group in novel bond-forming reactions. For example, visible-light-mediated photochemistry could enable C-H formylation-type reactions at other positions or engage the aldehyde in radical cascades. organic-chemistry.org Tandem reactions that initiate at the aldehyde and propagate through the molecule could lead to complex polycyclic structures in a single step. liberty.edu

Influence of the Azaspirocyclic Moiety: The rigid, three-dimensional structure of the azaspiro[5.5]undecane group is not merely a passive scaffold. tandfonline.com Its conformational rigidity can influence the stereochemical outcome of reactions at the aldehyde. tandfonline.com Furthermore, the nitrogen atom could act as an internal ligand or directing group in metal-catalyzed reactions, enabling regioselective functionalization of the benzene (B151609) ring at positions that are typically difficult to access.

Ring-Opening and Rearrangement Reactions: Exploring the stability of the spirocyclic system under various conditions could reveal novel rearrangement or ring-opening pathways. Acid-catalyzed rearrangements have been used to transform azaspirocycles into different heterocyclic systems, such as 1-azaspirocyclopentenones. acs.org Such transformations could dramatically expand the structural diversity accessible from a single spirocyclic precursor.

Integration of Advanced Computational Methodologies with Experimental Studies

The synergy between computational chemistry and experimental work is a powerful paradigm in modern chemical research. For a molecule like this compound, computational studies can provide deep insights that guide and accelerate experimental discovery.

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) is a potent tool for understanding electronic structure and predicting chemical reactivity. nih.govbohrium.com DFT calculations can be employed to model reaction pathways, identify transition states, and rationalize the stereochemical outcomes of synthetic methods, as has been done for other azaspiro compounds. nih.gov This predictive power can help researchers select the most promising reaction conditions before extensive experimental screening. bohrium.com

Elucidating Structural Properties: Computational modeling can determine key quantum chemical parameters like molecular orbital energies (HOMO/LUMO), chemical potential, and electronegativity. nih.govbohrium.com These parameters are crucial for understanding the molecule's stability and its potential interactions in various chemical environments. For example, modeling the hydrogen bonding potential of related spirocyclic indolin-3-ones has provided insight into stereoselective cyclization. acs.org

In Silico Design of Derivatives: Before synthesizing new derivatives, computational tools can be used to predict their properties. This is particularly valuable in fields like drug discovery, where molecular modeling can forecast how structural modifications to the azaspirocyclic scaffold or the benzaldehyde (B42025) ring will affect binding affinity to a biological target. acs.org This in silico screening process can prioritize the most promising candidates for synthesis, saving significant time and resources.

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT) Elucidating electronic structure, predicting reactivity, modeling reaction mechanisms. nih.govnih.govGuiding the design of new reactions and understanding stereochemical control.
Molecular Dynamics (MD) Simulations Simulating molecular motion and conformational preferences.Investigating how the spirocycle's rigidity influences the overall molecular shape and interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Studying reactions in complex environments (e.g., in solvent or an enzyme active site).Modeling potential enzymatic transformations or interactions with biological targets.
In Silico Screening Predicting properties (e.g., ADME, binding affinity) of virtual compounds. acs.orgPrioritizing the synthesis of derivatives with desired biological or material properties.

Expansion into New Interdisciplinary Research Areas

The distinct structural features of this compound make it an attractive scaffold for exploration in various interdisciplinary fields, most notably medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: Azaspirocycles are increasingly recognized as valuable scaffolds in drug design. researchgate.netenamine.net Their rigid, three-dimensional nature provides a way to orient substituents in precise vectors, which can enhance binding to biological targets and improve selectivity. tandfonline.combldpharm.com Spirocyclic scaffolds have been shown to improve critical drug-like properties such as solubility and metabolic stability while decreasing lipophilicity compared to their non-spirocyclic counterparts. tandfonline.combldpharm.com The this compound core could be a starting point for developing novel therapeutics, such as kinase inhibitors for cancer or neurodegenerative diseases, or as antibacterial agents. nih.govnih.govresearchgate.net The aldehyde group serves as a versatile chemical handle for introducing a wide range of pharmacophoric groups.

Materials Science: The development of novel organic materials with tailored electronic and optical properties is a burgeoning field. The rigid spirocyclic core of this compound can disrupt crystal packing and create amorphous materials with unique properties. The combination of the electron-donating azaspirocycle and the electron-withdrawing benzaldehyde suggests potential applications in optoelectronics. acs.org Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or as building blocks for creating porous organic polymers for gas storage or catalysis.

Chemical Biology: The aldehyde functional group is a key feature for bioconjugation, allowing the molecule to be tethered to proteins, nucleic acids, or other biomolecules. This could enable the development of chemical probes to study biological processes or as model compounds to investigate the binding of spirocyclic structures to biological macromolecules like DNA. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde?

Methodological Answer: The synthesis typically involves condensation reactions between substituted benzaldehydes and spirocyclic amines. For example:

  • Step 1: React a spirocyclic amine (e.g., 3-azaspiro[5.5]undecane) with a benzaldehyde derivative under reflux conditions in ethanol or another polar solvent.
  • Step 2: Use glacial acetic acid as a catalyst to facilitate imine or Schiff base formation, similar to methods described for analogous azaspiro compounds .
  • Step 3: Purify the product via vacuum filtration and washing with methanol or ethanol to remove unreacted reagents.

Key Considerations:

  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction rate and yield.
  • Stoichiometric ratios and reaction time (e.g., 4–6 hours under reflux) must be optimized to avoid side products.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H-NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm) and spirocyclic amine protons (δ ~1.5–3.5 ppm). Aromatic protons in the benzaldehyde moiety appear at δ ~7.5–8.5 ppm .
    • 13C-NMR confirms the aldehyde carbon (δ ~190–200 ppm) and spirocyclic carbons.
  • FTIR: Detects the aldehyde C=O stretch (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) from the azaspiro ring .
  • HRMS: Validates molecular weight with precision (e.g., ±0.0003 Da) .

Validation: Cross-reference data with X-ray crystallography (if crystals are obtainable) to resolve ambiguities .

Q. What are the typical reactivity patterns of the aldehyde group in this compound?

Methodological Answer: The aldehyde group undergoes nucleophilic addition reactions:

  • Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol under acidic catalysis (e.g., acetic acid) to form imines, as demonstrated in triazolopyridine syntheses .
  • Reduction: Use NaBH₄ or LiAlH₄ to reduce the aldehyde to a hydroxymethyl group.
  • Oxidation: Catalyzed by KMnO₄ or CrO₃ to yield carboxylic acids (requires controlled conditions to avoid over-oxidation).

Experimental Design: Monitor reactions via TLC (silica/alumina plates) and characterize products using NMR and FTIR .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL for small-molecule refinement to model bond lengths, angles, and torsional strain in the spirocyclic system .

Case Study: SHELX software has resolved spirocyclic conformations in similar azaspiro compounds, identifying puckering angles and nitrogen hybridization states critical for biological activity .

Q. How can researchers investigate the biological mechanisms of azaspiro compounds like this compound?

Methodological Answer:

  • Target Identification: Screen against protein targets (e.g., ion channels, enzymes) using SPR (surface plasmon resonance) or fluorescence polarization assays.
  • Cellular Assays:
    • Antiviral Activity: Test inhibition of influenza A M2 ion channels via patch-clamp electrophysiology, as done for spirocyclic amine analogs .
    • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values.
  • Mechanistic Studies: Perform molecular docking (AutoDock Vina) to predict binding modes to targets like the M2 proton channel .

Data Interpretation: Compare experimental IC₅₀ values with computational docking scores to refine structure-activity relationships (SAR).

Q. How should contradictions between spectroscopic and crystallographic data be addressed?

Methodological Answer:

  • Scenario: Discrepancies in nitrogen hybridization (e.g., sp² vs. sp³) observed via NMR (planar amine) vs. X-ray (tetrahedral geometry).
  • Resolution:
    • Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility.
    • DFT Calculations: Use Gaussian09 to model equilibrium geometries and compare with experimental data.
    • Multi-Technique Validation: Combine X-ray, NMR, and IR to cross-validate bond lengths and angles .

Example: SHELX-refined structures of spiro compounds have clarified torsional strain effects that spectroscopic methods alone cannot resolve .

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